5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid
Overview
Description
5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid, also referred to as PSFCA, is a chemical compound that has gained increasing attention in modern research. It has a molecular formula of C10H13NO5S and a molecular weight of 259.28 g/mol .
Synthesis Analysis
Protodeboronation of alkyl boronic esters is a key step in the synthesis of compounds like PSFCA . This process involves a radical approach and is paired with a Matteson–CH2– homologation . The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .Molecular Structure Analysis
The InChI code for PSFCA is1S/C10H13NO5S/c12-10(13)8-4-5-9(16-8)17(14,15)11-6-2-1-3-7-11/h4-5H,1-3,6-7H2,(H,12,13)
. This indicates the presence of a furan ring, a piperidine group, a sulfonyl group, and a carboxylic acid group in the molecule. Chemical Reactions Analysis
The protodeboronation of alkyl boronic esters is a key reaction in the synthesis of PSFCA . This reaction involves a radical approach and is paired with a Matteson–CH2– homologation .Physical And Chemical Properties Analysis
PSFCA is a solid compound . It has a molecular weight of 259.28 g/mol .Scientific Research Applications
Analytical and Spectral Study of Furan Ring Containing Organic Ligands
A study by Patel (2020) delved into the synthesis and characterization of furan ring-containing organic ligands, specifically focusing on their chelating properties and antimicrobial activity. The research highlights the importance of such compounds, including those related to 5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid, in developing transition metal complexes with potential antibacterial applications (Patel, 2020).
Synthesis of cis-4-(Sulfomethyl)piperidine-2-carboxylic acid
Hadri and Leclerc (1993) reported on the synthesis of a related compound, showcasing the methodologies for obtaining specific configurations of piperidine-based carboxylic acids. Such synthetic routes are crucial for the development of pharmaceuticals and advanced materials (Hadri & Leclerc, 1993).
Maillard Reaction Products from Furan-2-carboxaldehyde and Amino Acids
Hofmann (1998) identified novel colored compounds formed by Maillard-type reactions involving furan-2-carboxaldehyde, which could have implications in food science and the synthesis of complex organic molecules (Hofmann, 1998).
Hydrogen Bonding in Proton-Transfer Compounds
Smith, Wermuth, and Sagatys (2011) explored the crystal structures and hydrogen-bonding patterns of proton-transfer compounds involving sulfosalicylic acid and various aliphatic nitrogen Lewis bases, which could inform the design of new materials with specific structural properties (Smith, Wermuth, & Sagatys, 2011).
Sulfonamides as Novel Terminators of Cationic Cyclisations
Haskins and Knight (2002) discussed the use of sulfonamides, including those related to this compound, as terminators in cationic cyclisations. This study is significant for synthetic organic chemistry, providing efficient routes to polycyclic systems (Haskins & Knight, 2002).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-piperidin-1-ylsulfonylfuran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S/c12-10(13)8-4-5-9(16-8)17(14,15)11-6-2-1-3-7-11/h4-5H,1-3,6-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNZIFBTLPDVRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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